molecular formula C16H15N5O4 B11202556 Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11202556
M. Wt: 341.32 g/mol
InChI Key: REEHKSYZWDRCPQ-UHFFFAOYSA-N
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Description

“Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound contains a dihydrotriazolopyrimidine ring fused with an ester group.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Reaction Conditions::
  • Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
  • Catalysts: Lewis acids or bases may be employed to facilitate cyclization.
  • Temperature: Typically carried out at elevated temperatures (e.g., reflux).
Industrial Production::
  • Large-scale synthesis may involve continuous flow processes or batch reactions.
  • Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitrophenyl group can undergo reduction to an amino group or oxidation to a nitroso group.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups.

    Cyclization: The dihydrotriazolopyrimidine ring can participate in intramolecular cyclizations.

Common Reagents::

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂).

    Hydrolysis: Alkaline conditions (NaOH or KOH).

    Cyclization: Acidic or basic catalysts.

Major Products::
  • Reduction: Amino-substituted derivatives.
  • Hydrolysis: Carboxylic acid derivatives.
  • Cyclization: Formation of the dihydrotriazolopyrimidine ring.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Chemical Biology: Explore its interactions with biological macromolecules.

    Industry: Evaluate its use in materials science or catalysis.

Mechanism of Action

    Targets: Identify cellular receptors, enzymes, or pathways affected by the compound.

    Signaling Pathways: Investigate downstream effects on cell signaling.

Comparison with Similar Compounds

  • Compare with related dihydrotriazolopyrimidines.
  • Highlight its unique features.

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

prop-2-enyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N5O4/c1-3-8-25-15(22)13-10(2)19-16-17-9-18-20(16)14(13)11-4-6-12(7-5-11)21(23)24/h3-7,9,14H,1,8H2,2H3,(H,17,18,19)

InChI Key

REEHKSYZWDRCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

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